8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate aldehyde with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines and related heterocyclic structures. For example:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also have a fused thiadiazine ring and are known for their pharmacological properties. The uniqueness of 8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-6-oxo-3-(1-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O2S/c1-16(17-6-4-3-5-7-17)25-14-26-22(27)12-20(21(13-24)23(26)29-15-25)18-8-10-19(28-2)11-9-18/h3-11,16,20H,12,14-15H2,1-2H3 |
InChI Key |
NZWXGXYQOLBDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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